molecular formula C21H21N3O4 B2728945 N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-18-2

N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2728945
CAS RN: 898423-18-2
M. Wt: 379.416
InChI Key: IBJQJYOVZIQNGU-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a close relative to the specified molecule, has been identified to possess significant diuretic properties. It presents a promising avenue for developing new hypertension remedies. Researchers discovered two polymorphic modifications of this compound, indicating its versatile structural adaptability, which could influence its biological activity and solubility. The differences in crystal packing between these forms suggest potential variations in pharmacokinetic properties (Shishkina et al., 2018).

Antiproliferative and Chemotherapeutic Potential

The synthesis and evaluation of 3-phenylquinolinylchalcone derivatives, closely related in structure to the specified molecule, have shown potent antiproliferative activities against non-small cell lung cancers and breast cancers. Among these, specific derivatives have been more active than standard chemotherapeutic agents, indicating the potential of quinoline derivatives in cancer therapy. These findings highlight the capacity of structural analogs of the specified compound to inhibit cancer cell growth, suggesting avenues for the development of new chemotherapeutic agents (Tseng et al., 2013).

Neurotropic and Psychotropic Effects

Investigations into the psycho- and neurotropic effects of novel quinolin-4-ones have revealed promising substances with specific sedative effects and considerable anti-amnesic activity. This research demonstrates the therapeutic potential of quinoline derivatives for the management of neurological and psychological disorders, suggesting that analogs of the specified compound might exhibit similar beneficial properties in vivo. The findings open potential research pathways into the development of new treatments for anxiety, memory loss, and hypoxia-related conditions (Podolsky et al., 2017).

Corrosion Inhibition

Quinoxaline derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds, related to the specified molecule, have demonstrated significant efficacy in protecting mild steel from corrosion, suggesting their utility in industrial applications where steel longevity is critical. The inhibition process involves both physisorption and chemisorption mechanisms, with certain derivatives forming protective films on the steel surface. This property indicates the potential of quinoline and quinoxaline derivatives in materials science and engineering (Olasunkanmi et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide: interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively slow down or stop the growth of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide are favorable. The compound meets the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability .

Result of Action

The molecular and cellular effects of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide ’s action include the inhibition of cancer cell proliferation and angiogenesis . This is achieved through the inhibition of EGFR and VEGFR-2, leading to the suppression of downstream signaling pathways involved in these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide . For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules in the environment can potentially interact with the compound, affecting its binding to its targets .

properties

IUPAC Name

N-(4-methoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-28-17-7-5-15(6-8-17)22-20(26)21(27)23-16-11-13-3-2-10-24-18(25)9-4-14(12-16)19(13)24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJQJYOVZIQNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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